N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide
Description
N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a cyclohexane ring, and an amide group
Properties
CAS No. |
113906-55-1 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C12H16N2O2/c15-12(10-5-2-1-3-6-10)14-13-9-11-7-4-8-16-11/h4,7-10H,1-3,5-6H2,(H,14,15)/b13-9+ |
InChI Key |
RZCYQPWFBVMHIZ-UKTHLTGXSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide typically involves the condensation of furan-2-carbaldehyde with cyclohexanecarboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific conditions such as low temperatures.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan ring plays a crucial role in this interaction, as it can form hydrogen bonds and π-π interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide
- **N-[(E)-furan-2-ylmethylideneamino]cyclopropanecarboxamide
Uniqueness
N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide stands out due to its unique combination of a furan ring and a cyclohexane ring, which imparts distinct chemical and physical properties. This combination enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide, also known as compound F8, is a derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral properties and its interaction with various biological targets. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide can be described as follows:
- Molecular Formula : CHNO
- IUPAC Name : N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide
This compound features a furan ring and a cyclohexane backbone, which are crucial for its biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide. Notably, derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the SARS-CoV-2 main protease (M). The most potent derivatives showed IC values as low as 1.55 μM, indicating strong inhibitory effects against this viral target. These findings suggest that compounds with similar structures may also exhibit significant antiviral activity against SARS-CoV-2 .
The mechanism by which N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide exerts its biological effects is still under investigation. However, preliminary data suggest that it may act as a reversible covalent inhibitor of viral proteases, which are essential for viral replication. The binding interactions involve key amino acid residues within the active site of the protease, leading to inhibition of its enzymatic activity .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide and its derivatives. For instance, compound F8–B6 exhibited low cytotoxicity with CC values exceeding 100 μM in Vero and MDCK cells, indicating a favorable safety profile alongside its antiviral activity .
| Compound | IC (μM) | CC (μM) | Target |
|---|---|---|---|
| F8–B6 | 1.57 | >100 | SARS-CoV-2 M |
| F8–B22 | 1.55 | >100 | SARS-CoV-2 M |
| F8 | 21.28 | >100 | SARS-CoV-2 M |
This table summarizes the potency and safety profiles of selected compounds related to N-[(E)-furan-2-ylmethylideneamino]cyclohexanecarboxamide.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the furan and cyclohexane moieties influence biological activity. For example, specific substitutions on the furan ring enhance binding affinity and inhibitory potency against M. Such insights are crucial for guiding future drug design efforts aimed at optimizing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
